4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-17-10-4-3-7(5-11(10)18-2)8(13)6-9(14)12(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKSEMHMAJEIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxyphenylbutyric acid as the starting material.
Oxidation Reaction: The butyric acid undergoes oxidation to introduce the keto groups at the 2 and 4 positions of the butanoic acid chain.
Reaction Conditions: The oxidation reaction is usually carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using industrial-grade oxidizing agents and reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different structural isomers.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, dicarboxylic acids, and other oxidized derivatives.
Reduction Products: Hydroxylated derivatives and alcohols.
Substitution Products: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of 2,4-dioxobutanoic acids exhibit antiviral activities, particularly against influenza viruses. Specifically, compounds within this class have been shown to inhibit the cap-dependent endonuclease activity of the viral transcriptase complex. In vitro studies demonstrated that these compounds effectively reduced the replication of influenza A and B viruses without affecting other viruses, making them potential candidates for antiviral drug development .
Metabolic Pathways
The compound is also involved in metabolic pathways related to tryptophan metabolism. It acts as a by-product in various biological systems and can influence metabolic processes in organisms ranging from bacteria to humans. Understanding its role in these pathways could provide insights into metabolic disorders and lead to the development of therapeutic strategies targeting these conditions .
Virology
Influenza Research
In a study focusing on the anti-influenza virus activities of 2,4-dioxobutanoic acid derivatives, it was found that specific compounds could significantly inhibit viral replication in animal models. This suggests that 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid may hold promise as an antiviral agent against influenza, warranting further investigation into its efficacy and mechanisms of action .
Cosmetic Formulations
Skin Care Applications
The compound's properties make it suitable for incorporation into cosmetic formulations. Its effectiveness as a skin-conditioning agent has been explored in various studies. For instance, formulations utilizing this compound have shown improvements in skin hydration and texture when compared to standard products. The ability to enhance the stability and efficacy of cosmetic products is crucial for market acceptance and consumer safety .
Comparative Analysis of Applications
Case Studies
-
Antiviral Efficacy Study
A study published in Antimicrobial Agents and Chemotherapy evaluated several derivatives of 2,4-dioxobutanoic acids for their ability to inhibit influenza virus replication. Results indicated a dose-dependent response where specific compounds significantly reduced viral load in infected mice models . -
Cosmetic Efficacy Trials
In trials assessing new cosmetic formulations containing 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid, participants reported enhanced skin hydration and improved texture compared to control products. These findings support its application in skin care products aimed at improving aesthetic qualities .
Mechanism of Action
The mechanism by which 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated formula; †Calculated based on structural features.
Substituent Influence on Reactivity and Bioactivity
- Methoxy vs.
- Chlorine and Antipyrinyl Moieties : The dichlorophenyl antipyrinyl analog exhibits antimicrobial properties, likely due to the electron-withdrawing Cl groups enhancing electrophilic interactions with microbial enzymes .
- Amino Group: The 2-aminophenyl derivative participates in tryptophan metabolism, acting as a substrate for kynurenine aminotransferase, which modulates insulin sensitivity .
Biological Activity
4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid features a dioxobutanoic acid backbone with a dimethoxy-substituted phenyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Antioxidant Activity
Research indicates that the compound exhibits notable antioxidant properties. A study measuring the radical scavenging activity of various extracts demonstrated that 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid effectively scavenges free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity was quantified using DPPH and ABTS assays, showing significant results comparable to standard antioxidants like Trolox .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies suggest that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid has been shown to modulate inflammatory responses. It inhibits pro-inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases. The underlying mechanism may involve the suppression of NF-kB signaling pathways .
The biological activities of 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid can be attributed to several mechanisms:
- Radical Scavenging: The ability to donate electrons helps neutralize free radicals.
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
- Cell Membrane Interaction: Disruption of microbial membranes leads to cell lysis.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH and ABTS assays | Significant radical scavenging activity |
| Antimicrobial | Disk diffusion method | Effective against multiple bacterial strains |
| Anti-inflammatory | Cytokine assays | Reduced TNF-α and IL-6 levels in vitro |
Case Study: Antimicrobial Efficacy
A specific study investigated the antimicrobial effects of 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against bacterial infections.
Q & A
Basic: What are the standard methods for synthesizing 4-(3,4-Dimethoxyphenyl)-2,4-dioxobutanoic acid, and how are intermediates characterized?
Synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 3,4-dimethoxyphenyl precursors with diketene or its derivatives via nucleophilic addition.
- Step 2 : Acidic hydrolysis to convert esters to carboxylic acids.
- Intermediate characterization : Use - and -NMR to confirm regioselectivity of the dioxo group. Mass spectrometry (HRMS) validates molecular weight, while IR confirms carbonyl stretching vibrations (C=O at ~1700–1750 cm) .
Basic: How should researchers handle and store this compound to ensure stability and safety?
- Storage : Seal in a dry environment at room temperature (20–25°C) to prevent hydrolysis or degradation.
- Safety : Use PPE (gloves, goggles, lab coat) due to hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Avoid skin contact and use fume hoods during handling .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structural confirmation :
Advanced: How can researchers optimize the synthesis yield when scaling up production?
- Reaction conditions : Increase equivalents of diketene derivatives (1.5–2.0 eq) to drive the reaction to completion.
- Solvent optimization : Use anhydrous THF or DMF to enhance solubility of aromatic intermediates.
- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate nucleophilic addition. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Hypothesis testing : Compare experimental -NMR with computational predictions (DFT calculations using Gaussian).
- Isotopic labeling : Synthesize -labeled analogs to trace unexpected peaks.
- Variable-temperature NMR : Assess dynamic effects (e.g., keto-enol tautomerism) that may cause splitting or broadening .
Advanced: What experimental strategies are recommended for studying this compound’s biological activity?
- Antimicrobial assays : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria.
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM.
- Mechanistic studies : Employ molecular docking to predict interactions with enzymes (e.g., COX-2, tyrosine kinases) .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor via HPLC; acidic conditions (pH < 3) may hydrolyze the dioxo group.
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C). Store at ≤25°C to prevent thermal degradation .
Advanced: What methodologies elucidate interactions between this compound and biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) with immobilized receptors.
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
- Metabolomics : Track downstream metabolite changes using LC-MS in cell-based assays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
